6-(Difluoromethyl)pyridin-3-amine
Overview
Description
6-(Difluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H6F2N2 It features a pyridine ring substituted with an amine group at the 3-position and a difluoromethyl group at the 6-position
Scientific Research Applications
6-(Difluoromethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the creation of complex molecules for various research purposes.
Mechanism of Action
Safety and Hazards
The compound has several hazard statements including H302, H314, H317, H330, H341, H360, H372, and H411 . These codes indicate various hazards such as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), fatal if inhaled (H330), suspected of causing genetic defects (H341), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and toxic to aquatic life with long-lasting effects (H411) .
Biochemical Analysis
Biochemical Properties
6-(Difluoromethyl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the ATP binding site of the mTOR kinase, effectively blocking its activity. This interaction is crucial for understanding the compound’s potential as an mTORC1/2 inhibitor. Additionally, this compound can form bonds with oxygen, nitrogen, or sulfur atoms, which further expands its range of biochemical interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mTOR kinase can lead to changes in cell growth and proliferation. Moreover, the compound’s ability to form bonds with different atoms allows it to modulate various cellular processes, making it a versatile tool in cellular biology research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP binding site of mTOR kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, the compound’s ability to form bonds with oxygen, nitrogen, or sulfur atoms allows it to interact with various biomolecules, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a dark place, under an inert atmosphere, and at temperatures below -20°C . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit mTOR kinase activity without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . The compound’s ability to form bonds with oxygen, nitrogen, or sulfur atoms allows it to participate in various biochemical reactions, further highlighting its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding its transport and distribution is essential for determining its efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Introduction of Difluoromethyl Group:
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods emphasize scalability, cost-effectiveness, and safety. Key steps include:
Bulk Synthesis: Utilizing large-scale reactors to handle the difluoromethylation and amination reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Amino-6-methylpyridine: Contains a methyl group instead of a difluoromethyl group.
6-(Chloromethyl)pyridin-3-amine: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)pyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and physical properties.
Properties
IUPAC Name |
6-(difluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLQZHZHFXWMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717383 | |
Record name | 6-(Difluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913090-41-2 | |
Record name | 6-(Difluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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